methyl 4-(2-oxopropyl)-4H-furo[3,2-b]pyrrole-5-carboxylate
Overview
Description
Methyl 4-(2-oxopropyl)-4H-furo[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound that features a furo[3,2-b]pyrrole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-oxopropyl)-4H-furo[3,2-b]pyrrole-5-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-oxopropyl)-4H-furo[3,2-b]pyrrole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 4-(2-oxopropyl)-4H-furo[3,2-b]pyrrole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which methyl 4-(2-oxopropyl)-4H-furo[3,2-b]pyrrole-5-carboxylate exerts its effects involves interactions at the molecular level. The compound may target specific enzymes or receptors, leading to a cascade of biochemical events. These interactions can modulate various pathways, resulting in the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
- Methyl-2-methyl-4-(2-oxo-2-phenylethyl)-5-phenyl
Uniqueness
Methyl 4-(2-oxopropyl)-4H-furo[3,2-b]pyrrole-5-carboxylate is unique due to its specific furo[3,2-b]pyrrole core structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
methyl 4-(2-oxopropyl)furo[3,2-b]pyrrole-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-7(13)6-12-8-3-4-16-10(8)5-9(12)11(14)15-2/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZTWASNWQNFDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C2=C(C=C1C(=O)OC)OC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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